4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YCH1899 is an orally active inhibitor of poly (ADP-ribose) polymerase, commonly known as PARP. This compound demonstrates potent inhibition of PARP1 and PARP2 with an IC50 of less than 0.001 nanomolar. It has shown significant antiproliferative efficacy against cell lines resistant to other PARP inhibitors such as Olaparib and Talazoparib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YCH1899 involves multiple steps, starting with the preparation of the core phthalazin-1(2H)-one structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of YCH1899 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
YCH1899 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
YCH1899 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly (ADP-ribose) polymerase enzymes.
Biology: Investigated for its effects on DNA repair mechanisms and cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancers with BRCA mutations, particularly those resistant to other PARP inhibitors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
YCH1899 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in DNA repair processes. By inhibiting their activity, YCH1899 induces DNA damage and apoptosis in cancer cells, particularly those with BRCA mutations. The molecular targets and pathways involved include the stabilization of PARP1-DNA complexes and the inhibition of homologous recombination repair .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.
Talazoparib: A potent PARP inhibitor with similar applications in cancer therapy.
Uniqueness of YCH1899
YCH1899 is unique in its ability to overcome resistance to other PARP inhibitors such as Olaparib and Talazoparib. It demonstrates superior antiproliferative efficacy and favorable pharmacokinetic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H18BrFN6O3 |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H18BrFN6O3/c26-21-8-7-20(36-21)23-30-29-22-13-32(9-10-33(22)23)25(35)17-11-14(5-6-18(17)27)12-19-15-3-1-2-4-16(15)24(34)31-28-19/h1-8,11H,9-10,12-13H2,(H,31,34) |
InChI Key |
STSCRAGBCYODMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=C(O3)Br)CN1C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.